2-Despiperidyl-2-amino Repaglinide

Description

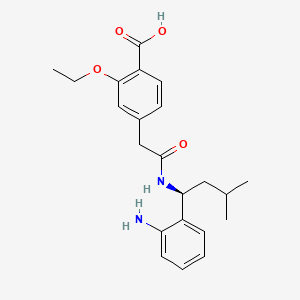

2-Despiperidyl-2-amino Repaglinide (CAS: 874908-11-9), also designated as the M1 metabolite of repaglinide, is a pharmacologically relevant derivative formed via hepatic metabolism. Structurally, it is characterized by the removal of the piperidine moiety from the parent compound and the introduction of an amino group at the C2 position (Figure 1). Its molecular formula is C22H28N2O4 . This modification alters its physicochemical and pharmacokinetic properties, influencing its biological activity and metabolic clearance compared to repaglinide and other metabolites.

Properties

IUPAC Name |

4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVKZCOJUTUFD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652540 | |

| Record name | 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637301-29-2 | |

| Record name | 2-Despiperidyl-2-amino repaglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637301292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESPIPERIDYL-2-AMINO REPAGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LJV2074G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Despiperidyl-2-amino Repaglinide involves the modification of Repaglinide. The process typically includes the removal of the piperidine ring from Repaglinide, followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Despiperidyl-2-amino Repaglinide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino-substituted compounds .

Scientific Research Applications

Chemical and Biological Properties

- Molecular Formula : C22H28N2O4

- Molecular Weight : Approximately 384.47 g/mol

- Appearance : White to yellowish powder, insoluble in water, soluble in organic solvents.

Analytical Chemistry

2-Despiperidyl-2-amino Repaglinide serves as a reference standard in analytical chemistry. It is utilized to study the metabolic pathways of Repaglinide, allowing researchers to assess its pharmacokinetics and pharmacodynamics effectively. The compound's structural properties facilitate its use in various spectroscopic and chromatographic techniques.

Biological Studies

In biological research, this compound is employed to investigate its effects on cellular processes and its role in drug metabolism. Studies indicate that it exhibits biological activities similar to Repaglinide but with potentially enhanced efficacy and reduced side effects.

Pharmacological Research

The compound aids in understanding the mechanisms of action of Repaglinide, particularly its interaction with pancreatic β-cells to stimulate insulin release. This interaction is crucial for developing new therapeutic strategies for diabetes management.

Pharmaceutical Development

In the pharmaceutical industry, this compound is used for quality control and formulation studies. Its role as a metabolite provides insights into the drug's stability and efficacy during development.

Study on Metabolic Pathways

A study published in PMC3310695 examined the uptake and metabolism of Repaglinide and its metabolites, including this compound, in rat hepatocytes. The research demonstrated that active transport accounted for a significant portion of the total uptake, highlighting the importance of understanding how this metabolite influences drug disposition and efficacy .

Mechanistic Modeling Study

Another investigation focused on applying mechanistic modeling to assess interindividual variability in drug uptake and metabolism, including this compound as a key metabolite. This study provided valuable insights into how different factors affect drug metabolism, which is crucial for personalized medicine approaches .

Mechanism of Action

The mechanism of action of 2-Despiperidyl-2-amino Repaglinide involves its interaction with the metabolic enzymes in the liver. It is a metabolite of Repaglinide, which acts by binding to the β-cells of the pancreas to stimulate insulin release. This interaction helps in lowering blood glucose levels by enhancing insulin secretion in response to meals .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Metabolites and Related Compounds

Metabolites of Repaglinide

Repaglinide undergoes extensive hepatic metabolism, producing several metabolites:

- M1 (2-Despiperidyl-2-amino Repaglinide): Formed via oxidative dealkylation, losing the piperidine ring .

- M2 (2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide) : Further carboxylation of M1 introduces a 5-carboxypentylamine group (CAS: 874908-12-0) .

- M4 (3β-Hydroxy Repaglinide) : Hydroxylation at the 3β position (CAS: 874908-14-2) .

Table 1: Structural and Physicochemical Differences

*logD7.4 values estimated based on structural modifications and metabolite polarity .

Pharmacokinetic and Metabolic Differences

Metabolic Clearance

- M1 : Exhibits unbound metabolic clearance (CLmet,u) primarily via glucuronidation, with reduced affinity for organic anion-transporting proteins (OATPs) compared to repaglinide .

- M2 : Rapidly excreted due to high polarity, with negligible reuptake in hepatocytes .

- M4 : Retains partial OATP1B1-mediated uptake, prolonging its half-life compared to M1 and M2 .

Table 2: Metabolic Parameters in Rat Hepatocytes*

| Parameter | Repaglinide | M1 | M2 | M4 |

|---|---|---|---|---|

| CLactive,u (µL/min/mg) | 12.5 ± 2.1 | 3.8 ± 0.9 | N/A | 8.2 ± 1.5 |

| CLmet,u (µL/min/mg) | 9.7 ± 1.8 | 5.4 ± 1.2 | 2.1 ± 0.4 | 6.9 ± 1.3 |

| Vmax (pmol/min/mg) | 450 ± 85 | 220 ± 50 | 90 ± 20 | 320 ± 60 |

*Adapted from ; CLactive,u = active uptake clearance; CLmet,u = metabolic clearance.

Plasma Protein Binding

Biological Activity

2-Despiperidyl-2-amino Repaglinide is a significant metabolite of Repaglinide, an oral medication used primarily for managing type 2 diabetes mellitus. This compound, characterized by the molecular formula and a molecular weight of approximately 384.47 g/mol, exhibits biological activities that are crucial for understanding its pharmacological effects and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with metabolic enzymes in the liver, similar to its parent compound, Repaglinide. It stimulates insulin release from pancreatic β-cells, thereby lowering blood glucose levels in response to meals. This action is facilitated by binding to ATP-sensitive potassium channels in the β-cells, leading to depolarization and subsequent calcium influx, which triggers insulin secretion.

Biological Activity

Research indicates that this compound exhibits enhanced biological activity compared to Repaglinide. Some key findings include:

- Antidiabetic Efficacy : Studies suggest that this compound may offer improved efficacy in glucose regulation, potentially making it a more effective option for diabetes management.

- Metabolic Profile : As a metabolite, it plays a role in the pharmacokinetics of Repaglinide, influencing absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparative Biological Activity

To illustrate the biological activity of this compound relative to other compounds, the following table summarizes key characteristics:

| Compound Name | Mechanism of Action | Primary Use | Efficacy Level |

|---|---|---|---|

| Repaglinide | Stimulates insulin secretion | Antidiabetic | Standard |

| This compound | Enhanced insulin secretion and metabolic effects | Antidiabetic | Higher |

| Nateglinide | Similar mechanism as meglitinides | Antidiabetic | Standard |

| Mitiglinide | Insulin secretagogue | Antidiabetic | Standard |

Case Studies

Several studies have highlighted the pharmacological relevance of this compound:

- In Vitro Studies : Research demonstrated that this metabolite shows similar uptake kinetics to its parent compound but with variations in metabolic stability and efficacy. A mechanistic two-compartment model was employed to assess active uptake and metabolism in hepatocyte cultures .

- Clinical Implications : Clinical trials assessing the pharmacokinetics of Repaglinide have noted that metabolites like this compound contribute significantly to overall drug efficacy and safety profiles. The presence of this metabolite was linked to improved glycemic control in diabetic patients .

- Drug Interaction Studies : Investigations into drug-drug interactions have shown that this compound's metabolic pathways can be influenced by co-administered medications, which may affect its efficacy and safety .

Q & A

Q. What information is critical for replicating studies on this compound?

- Methodological Guidance : Provide detailed protocols for synthesis, characterization (e.g., HPLC chromatograms), and bioassays. Include instrument calibration records, batch numbers for reagents, and environmental conditions (e.g., humidity during tablet formulation). Use the Materials Design Analysis Reporting (MDAR) checklist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.